Product packaging for 5-Methoxy-6-methylpyrimidin-4-amine(Cat. No.:CAS No. 1739-61-3)

5-Methoxy-6-methylpyrimidin-4-amine

Cat. No.: B592561
CAS No.: 1739-61-3
M. Wt: 139.158
InChI Key: PIYIXVKXPRUVHQ-UHFFFAOYSA-N
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Description

5-Methoxy-6-methylpyrimidin-4-amine features a pyrimidine scaffold, a nitrogen-containing heterocycle recognized as a privileged structure in medicinal chemistry and drug discovery . The pyrimidine core is a fundamental building block in nucleic acids and is consistently explored for its diverse pharmacological potential . This specific amine-substituted pyrimidine derivative serves as a versatile synthetic intermediate for constructing more complex heterocyclic frameworks . Researchers value such compounds for developing novel bioactive molecules, as the aminopyrimidine moiety is frequently incorporated into compounds screened for various biological activities. Pyrimidine-based compounds have demonstrated significant research interest as inhibitors of specific biological targets. For instance, related 2,4-diaminopyrimidine derivatives have been identified as novel, dose-dependent blockers of the Anoctamin 1 (ANO1) ion channel, a target implicated in cancer cell proliferation and other physiological processes . Furthermore, pyrimidin-2-amines have been successfully utilized in metal-free synthetic routes to generate complex bridged heterocyclic compounds containing benzoxazine moieties, highlighting their utility in advanced organic synthesis and materials research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B592561 5-Methoxy-6-methylpyrimidin-4-amine CAS No. 1739-61-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1739-61-3

Molecular Formula

C6H9N3O

Molecular Weight

139.158

IUPAC Name

5-methoxy-6-methylpyrimidin-4-amine

InChI

InChI=1S/C6H9N3O/c1-4-5(10-2)6(7)9-3-8-4/h3H,1-2H3,(H2,7,8,9)

InChI Key

PIYIXVKXPRUVHQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=N1)N)OC

Synonyms

Pyrimidine, 4-amino-5-methoxy-6-methyl- (7CI,8CI)

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 6 Methylpyrimidin 4 Amine and Its Analogs

Established Synthetic Pathways to the 5-Methoxy-6-methylpyrimidin-4-amine Core

The construction of the central pyrimidine (B1678525) ring is the foundational step in synthesizing this compound and related molecules. This is typically achieved through cyclization reactions that bring together fragments to form the heterocyclic core.

Cyclization reactions are fundamental to forming the pyrimidine skeleton. These reactions involve the condensation of two or three components to build the six-membered ring containing two nitrogen atoms. A common and versatile strategy is the reaction of a three-carbon component with a reagent providing two nitrogen atoms, such as urea, thiourea, or guanidine (B92328) derivatives.

The precise nature of the starting materials dictates the substitution pattern of the final pyrimidine ring. For instance, the reaction of β-dicarbonyl compounds with amidines is a classical and widely used method for pyrimidine synthesis. The reaction proceeds through a series of condensation and dehydration steps to yield the aromatic heterocyclic system. The mechanism involves the initial formation of an enamine, followed by nucleophilic attack and subsequent ring closure.

The selection of appropriate precursors is critical for the efficient synthesis of specifically substituted pyrimidines like this compound. These starting materials provide the necessary carbon and nitrogen atoms with the desired substituents already in place or in a form that can be easily modified.

4,6-Dihydroxy-5-methoxypyrimidine is a key intermediate in the synthesis of various pyrimidine derivatives. chemicalbook.com Its sodium salt, disodium (B8443419) 5-methoxy-4,6-dihydroxypyrimidine, can be synthesized through the cyclization of methylethyl methoxymalonate with formamide (B127407) and sodium methoxide (B1231860). chemicalbook.com Subsequent acidification yields the dihydroxy pyrimidine. chemicalbook.com

The hydroxyl groups at the 4 and 6 positions are versatile functional handles. They can be converted into leaving groups, such as chlorides, by treatment with reagents like phosphorus oxychloride. These chloro-substituted pyrimidines are then susceptible to nucleophilic substitution, allowing for the introduction of amines and other functional groups to build more complex structures. This two-step process of chlorination followed by amination is a standard strategy for accessing aminopyrimidines from dihydroxypyrimidine precursors.

Table 1: Synthesis and Properties of 4,6-Dihydroxy-5-methoxypyrimidine

Property Value Source
CAS Number 5193-84-0 scbt.com
Molecular Formula C₅H₆N₂O₃ scbt.com
Molecular Weight 142.11 g/mol biosynth.com
Appearance Pale yellow or white crystalline solid chemicalbook.combiosynth.com
Melting Point 275-345 °C (decomposes) chemicalbook.combiosynth.com
Synthetic Route Cyclization of methylethyl methoxymalonate with formamide and sodium methoxide, followed by acidification. chemicalbook.com
Application Intermediate for pharmaceutical synthesis, such as for sulfa-o-dimethoxypyrimidine. chemicalbook.comechemi.com

A widely employed method for constructing substituted pyrimidine rings involves the reaction of chalcones (α,β-unsaturated ketones) with guanidine derivatives. nih.gov Chalcones serve as the three-carbon building block, while guanidine provides the N-C-N fragment necessary for ring formation.

The reaction is typically carried out under basic conditions, often using sodium methoxide or potassium hydroxide (B78521) in an alcoholic solvent. nih.gov The mechanism proceeds via a Michael addition of the guanidine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization, and subsequent dehydration to yield the stable aromatic pyrimidine ring. researchgate.net This method is highly versatile, as the substitution pattern on the final pyrimidine is determined by the substituents present on the starting chalcone and the specific guanidine derivative used. acs.org

Table 2: Examples of Pyrimidine Synthesis from Chalcones and Guanidine Derivatives

Chalcone Precursor N-Containing Reagent Conditions Product Type Source
3-(4-substitutedphenyl)-1-(pyridine-4-yl)prop-2-en-1-one Guanidine hydrochloride KOH, Alcohol, Reflux 4,6-Disubstituted-pyrimidin-2-ylamine
3-[4-(3-phenyl-acryloyl)-phenyl]-1H-quinazolin-2,4-dione Guanidine NaOH, Ethanol (B145695) Quinazolin-2,4-dione with pyrimidine moiety acs.orgnih.gov
Terephthalaldehyde-derived bis-chalcone Guanidine hydrochloride Sodium methoxide, DMF, 80 °C Bis-pyrimidine derivative nih.gov

Precursor Compounds for this compound Synthesis

Functionalization and Derivatization Strategies

Once the pyrimidine core is assembled, further modifications can be made through functionalization and derivatization reactions to introduce or alter substituents at various positions on the ring.

Amination is a crucial functionalization step for installing the key amino group found in this compound and its analogs. This is most commonly achieved through nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group, such as a halogen (typically chlorine), at the target position.

The reactivity and regioselectivity of amination reactions on dichloropyrimidines can be controlled by reaction conditions and the nature of the reactants. For example, in 5-substituted-2,4-dichloropyrimidines, primary and secondary amines typically substitute the chlorine atom at the C-4 position with high selectivity. acs.org However, the use of tertiary amine nucleophiles can reverse this selectivity, favoring substitution at the C-2 position. acs.orgthieme-connect.com

Furthermore, various catalytic systems have been developed to facilitate these amination reactions. Copper-catalyzed Ullmann-type couplings are effective for forming C-N bonds with a wide range of amines, including alkylamines and arylamines, under relatively mild conditions. mdpi.comnih.gov Acid-promoted aminations, particularly for fused pyrimidine systems, have also been successfully employed, with solvents like water being shown to be effective media for the reaction. nih.gov

Table 3: Methodologies for Amination of Pyrimidine Scaffolds

Pyrimidine Substrate Amine Source Method/Catalyst Key Feature Source
5-Substituted-2,4-dichloropyrimidines Tertiary amines SNAr Regioselective C-2 amination acs.orgthieme-connect.com
5-Amino-3-bromopyrazolo[1,5-a]pyrimidines Various 1° and 2° amines CuI / Carbazole-based ligand Microwave-assisted, rapid C-3 amination mdpi.comnih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Anilines HCl-promoted SNAr Can be performed in water nih.gov
Dichloropyrimidines Diethylamine SNAr Predominantly C-4 substitution thieme-connect.com

Halogenation and Subsequent Substitutions

Halogenated pyrimidines are pivotal intermediates in the synthesis of diverse pyrimidine derivatives. Due to the electron-deficient nature of the pyrimidine ring, direct electrophilic halogenation is often challenging and requires harsh conditions. nih.govchemrxiv.org A more common and effective strategy involves the conversion of pyrimidones or hydroxypyrimidines into their corresponding chloro derivatives. This transformation is typically accomplished using reagents like phosphorus oxychloride (POCl₃). bhu.ac.in

Once formed, these halogenated pyrimidines serve as versatile substrates for nucleophilic aromatic substitution (SNAr) reactions. The halogens at the C2, C4, and C6 positions act as excellent leaving groups that can be displaced by a wide array of nucleophiles. bhu.ac.in This two-step sequence of chlorination followed by nucleophilic substitution is a classical and reliable method for introducing amino, alkoxy, and thioalkoxy groups onto the pyrimidine core. For instance, the synthesis of aminopyrimidines can be achieved by reacting a chloropyrimidine with an appropriate amine. orientjchem.org The reactivity of the halogen substituent is influenced by its position on the ring, with halogens at the C4 and C6 positions generally being more susceptible to displacement than one at the C2 position. researchgate.net

The following table summarizes examples of nucleophilic substitution on halogenated pyrimidines.

Starting MaterialNucleophileProductReference
2,4-Dichloropyrimidine (B19661)N-methylpiperazine2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine researchgate.net
6-chloro-pyrimidineVarious Amines6-(Alkylamino)-pyrimidine derivatives nih.gov
2,4,6-TrichloropyrimidineThiophenol2,4,6-Tris(phenylthio)pyrimidine acs.org

Methoxy (B1213986) Group Introduction and Manipulation

The methoxy group is a key functional group in the target compound and many of its analogs. Its introduction onto the pyrimidine ring can be achieved through several synthetic routes. A primary method involves the nucleophilic substitution of a halogenated pyrimidine, typically a chloropyrimidine, with sodium methoxide. This reaction proceeds via the SNAr mechanism, where the methoxide ion displaces the chloride ion to form the desired methoxy-substituted pyrimidine.

Alternatively, if the pyrimidine core is synthesized with a hydroxyl group (in its tautomeric pyrimidone form), the methoxy group can be introduced via O-methylation. This involves treating the hydroxypyrimidine with a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate, in the presence of a base. wikipedia.org

Manipulation of the methoxy group is also a relevant strategy for creating analogs. The O-demethylation of a methoxy-substituted pyrimidine can yield a hydroxypyrimidine, which can then be further functionalized. tandfonline.com Conversely, protecting groups like the methoxymethyl (MOM) group can be used to temporarily block reactive sites during a synthesis, demonstrating another facet of methoxy group manipulation in complex synthetic pathways. nih.gov

Alkylation and Arylation Techniques

Introducing alkyl and aryl groups onto the pyrimidine scaffold is crucial for developing analogs with diverse properties. Beyond the Suzuki reaction discussed later, other techniques are also employed.

Alkylation: N-alkylation of pyrimidine derivatives is a common strategy, often targeting the nitrogen atoms of amino substituents or the ring nitrogens themselves under specific conditions. researchgate.net C-alkylation can be more challenging but can be achieved by reacting halogenated pyrimidines with organometallic reagents, such as Grignard reagents or organolithium compounds, in the presence of a suitable catalyst. researchgate.net

Arylation: Direct C-H arylation has emerged as a powerful, modern technique for forming carbon-carbon bonds, avoiding the pre-functionalization required in traditional cross-coupling reactions. mdpi.com This method involves the use of a transition-metal catalyst, often palladium, to activate a C-H bond on the pyrimidine ring and couple it with an aryl halide or its equivalent. mdpi.comchemistryviews.org For example, the regioselective C-H arylation of 1,3-dimethyluracil (B184088) with aryl halides has been reported. mdpi.com These methods offer a more atom-economical approach to synthesizing aryl-substituted pyrimidines.

Advanced Synthetic Methodologies

Suzuki Cross-Coupling Reactions for Aryl Pyrimidine Derivatives

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for the synthesis of aryl- and heteroaryl-substituted pyrimidines. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrimidine (or a pyrimidine triflate) with an aryl or heteroaryl boronic acid or its corresponding ester. nih.govresearchgate.net

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. For pyrimidine systems, chloro- and bromo-substituted derivatives are common starting materials. The reaction often proceeds with high regioselectivity, which is critical when working with polyhalogenated pyrimidines. mdpi.comresearchgate.net

A study on the Suzuki coupling of 2,4-dichloropyrimidines with various aryl boronic acids demonstrated that the reaction occurs preferentially at the more reactive C4 position, yielding C4-substituted pyrimidines in good to excellent yields. mdpi.com This selectivity allows for the stepwise functionalization of the pyrimidine ring.

The table below presents data from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with various boronic acids. mdpi.com

Boronic AcidProductYield (%)
Phenylboronic acid2-Chloro-4-phenylpyrimidine95
4-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidine98
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine99
3-Chlorophenylboronic acid2-Chloro-4-(3-chlorophenyl)pyrimidine85
Thiophene-2-boronic acid2-Chloro-4-(thiophen-2-yl)pyrimidine91

Regioselective Synthesis and Isomer Control

Controlling the position of substitution on the pyrimidine ring is paramount for synthesizing specific isomers. Regioselectivity is governed by the inherent electronic nature of the pyrimidine ring and can be influenced by reaction conditions, catalysts, and the steric and electronic properties of existing substituents.

In nucleophilic aromatic substitution reactions, the C4 and C6 positions of the pyrimidine ring are generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. researchgate.net This inherent reactivity allows for selective functionalization. For example, in 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at the C4 position. researchgate.netmdpi.com

In metal-catalyzed reactions like the Suzuki coupling, similar regioselectivity is observed. Studies on 2,4,5,6-tetrachloropyrimidine (B156064) have shown that the C4 and C6 positions are the most reactive, followed by C2, and finally C5, allowing for a stepwise and controlled introduction of different aryl groups at specific positions by carefully controlling the stoichiometry and reaction conditions. researchgate.net This predictable reactivity enables the rational design and synthesis of complex, polysubstituted pyrimidine analogs.

Microwave-Assisted Synthesis Approaches

The use of microwave irradiation as an energy source has become a valuable tool in modern organic synthesis, offering significant advantages over conventional heating methods. tandfonline.comsemanticscholar.org For the synthesis of pyrimidine derivatives, microwave-assisted approaches have been shown to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer side products. orientjchem.orgeurekaselect.com

Several key reactions in pyrimidine synthesis have been successfully adapted to microwave conditions:

Biginelli Reaction: This multi-component reaction for synthesizing dihydropyrimidines can be performed efficiently under microwave irradiation, often in solvent-free conditions, with yields ranging from 65-90%. tandfonline.com

Nucleophilic Substitutions: The displacement of halogens on the pyrimidine ring by nucleophiles is often accelerated by microwave heating. orientjchem.org

Suzuki Cross-Coupling: Microwave irradiation has been effectively applied to Suzuki reactions involving halogenated pyrimidines, reducing reaction times from hours to mere minutes while achieving excellent yields. mdpi.com For example, the regioselective Suzuki coupling of 2,4-dichloropyrimidine was accomplished in just 15 minutes under microwave heating. mdpi.com

The rapid and efficient heating provided by microwaves makes this technology particularly suitable for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. mdpi.com

Reaction TypeConventional HeatingMicrowave IrradiationReference
Synthesis of Thienopyrimidines12 hours (reflux)20 minutes (100°C) orientjchem.org
Biginelli ReactionSeveral hours5-10 minutes tandfonline.com
Suzuki Coupling2-24 hours15 minutes mdpi.com

Purification and Isolation Techniques in Pyrimidine Synthesis

The synthesis of this compound and its analogs yields crude products that contain unreacted starting materials, byproducts, and other impurities. Therefore, effective purification and isolation techniques are critical to obtaining the target pyrimidine derivatives in high purity, which is essential for their subsequent use and characterization. A variety of standard and advanced techniques are employed for the purification of pyrimidine compounds, with the choice of method depending on the physicochemical properties of the compound, the nature of the impurities, and the scale of the synthesis.

Commonly employed purification techniques in pyrimidine synthesis include recrystallization, chromatography, extraction, and filtration. These methods can be used individually or in combination to achieve the desired level of purity.

Recrystallization is a widely used technique for purifying solid pyrimidine derivatives. This method relies on the difference in solubility of the desired compound and the impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the solution. For instance, various pyrido[2,3-d]pyrimidine (B1209978) derivatives have been purified by recrystallization from ethanol or ethyl acetate (B1210297). nih.gov In another example, a crude pyrido[2,3-d]pyrimidine product was recrystallized from ethanol to yield the pure compound. tandfonline.com Similarly, solid crystalline products of dihydropyrimidine (B8664642) and dihydropyrimidinone derivatives were washed and recrystallized from ethanol after filtration. researchgate.net

Chromatography is a powerful and versatile set of techniques for the separation and purification of compounds from a mixture.

Column Chromatography: This is one of the most common purification methods in organic synthesis. The crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent system (eluent) is used to move the components through the column at different rates. For example, pyrimidine derivatives have been purified by silica gel column chromatography using a specified eluent. google.com The crude products of some novel pyrimidine derivatives were also purified by column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for the separation, identification, and quantification of pyrimidine compounds, especially from complex biological samples. creative-proteomics.com It is particularly useful for analyzing pyrimidine reduction products and for the quantification of purines and pyrimidines using techniques like ion-pairing reversed-phase ultra-performance liquid chromatography-mass spectrometry (IP-RP-UPLC-MS/MS). acs.orgnih.gov

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. Preparative TLC can also be used for the purification of small quantities of compounds. nih.gov

Extraction is a fundamental technique used to separate a desired compound from a reaction mixture or to remove impurities based on differences in solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, after a reaction, the mixture can be extracted with ethyl acetate, and the combined organic layers are then washed with brine. nih.govgoogle.com

Adsorption and Filtration techniques can be combined for the separation and purification of pyrimidine derivatives from aqueous solutions. google.com One patented process describes using adsorption with inorganic solids, such as zeolites, in combination with crossflow filtration to separate and purify tetrahydropyrimidines. google.com

A summary of these purification techniques as applied to pyrimidine derivatives is presented in the table below.

Purification TechniqueCompound TypeDetailsSource
Recrystallization Pyrido[2,3-d]pyrimidine derivativesRecrystallized from ethanol or ethyl acetate. nih.gov
Pyrido[2,3-d]pyrimidineThe crude product was recrystallized using ethanol. tandfonline.com
Dihydropyrimidine derivativesSolid products were filtered, washed, and recrystallized from ethanol. researchgate.net
Column Chromatography Pyrimidine derivativesPurified by silica gel column chromatography (100-200 mesh silica gel). google.com
Novel pyrimidine derivativesThe crude product was purified by column chromatography. nih.gov
High-Performance Liquid Chromatography (HPLC) Pyrimidine compoundsUsed for separation and quantification from complex biological samples. creative-proteomics.com
Pyrimidine reduction productsUsed for the analysis of reduction products. acs.org
Purines and pyrimidinesIP-RP-UPLC-MS/MS was used for simultaneous analysis. nih.gov
Extraction Pyrimidine derivativesExtraction with ethyl acetate followed by washing with brine. nih.govgoogle.com
Adsorption/Filtration TetrahydropyrimidinesSeparation from aqueous solutions using inorganic solids and crossflow filtration. google.com
Sublimation Purines and pyrimidinesA technique developed to isolate nucleobases directly from nucleic acids. nih.gov

The selection of an appropriate purification strategy is crucial and is often developed through a combination of these techniques to ensure the final pyrimidine product meets the required standards of purity for its intended application.

Biological Activity Profiling and Mechanistic Investigations of 5 Methoxy 6 Methylpyrimidin 4 Amine Derivatives

Anti-inflammatory Effects

Derivatives of 5-Methoxy-6-methylpyrimidin-4-amine have been investigated for their potential to mitigate inflammation. The anti-inflammatory properties of pyrimidine (B1678525) derivatives, in general, are well-documented, with many exhibiting their effects through the inhibition of key enzymes in the inflammatory cascade. nih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory drugs. nih.gov Research has shown that certain pyrimidine derivatives can act as potent and selective inhibitors of COX-2. researchgate.net For instance, some pyrazolo[1,5-a]pyrimidines have demonstrated significant COX-2 inhibitory activity. researchgate.net While direct studies on this compound's COX inhibition are not extensively detailed in the provided context, the known anti-inflammatory activity of related pyrimidine structures suggests this as a probable mechanism of action. rsc.orgmdpi.com The introduction of different substituents on the pyrimidine ring has been shown to influence the anti-inflammatory potency, indicating that structural modifications of this compound could be a viable strategy for developing novel anti-inflammatory agents. rsc.org

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Pyrimidine derivatives have shown promise in this area. rsc.orgbohrium.com Studies on various substituted pyrimidines have revealed potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. rsc.org For example, certain aminoquinoline-pyrimidine hybrids have exhibited significant in vitro antimalarial efficacy. rsc.org

Specifically, derivatives of 2,4-diamino-pyrimidine have been synthesized and evaluated for their antimalarial properties, with some compounds showing sub-micromolar potency against the 3D7 strain of P. falciparum. nih.gov The antimalarial activity of these compounds is often attributed to their ability to interfere with critical biochemical pathways in the parasite. While direct data on this compound is not explicitly provided, the established antimalarial potential of the broader pyrimidine class suggests it as a scaffold for the design of new antimalarial drugs. nih.govverixiv.org

DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial drugs. nih.gov Schiff base complexes derived from 2-amino-4-methoxy-6-methylpyrimidine (B1269087) have been synthesized and their DNA binding properties investigated. doi.orgresearchgate.netx-mol.com

Studies using electronic absorption spectroscopy and viscosity measurements have shown that these complexes can bind to DNA, with the results suggesting an intercalative binding mode. doi.orgresearchgate.netx-mol.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. Further computational studies have supported this, with molecular docking analyses indicating a binding free energy of -7.2 kcal/mol for a proton transfer complex of 2-amino-4-methoxy-6-methyl-pyrimidine with human DNA. researchgate.net These findings indicate that derivatives of this compound have the potential to act as DNA binding agents.

Enzyme Inhibition Studies (e.g., UDP-galactopyranose mutase)researchgate.net

Research into the enzymatic inhibition of this compound and its derivatives has explored their potential as therapeutic agents. A notable area of investigation has been the inhibition of UDP-galactopyranose mutase (UGM), an essential enzyme in the cell wall biosynthesis of various pathogens, including Mycobacterium tuberculosis. UGM is a key target for novel anti-tubercular drugs because it is absent in mammals, offering a pathway for selective toxicity against the pathogen.

While direct inhibitory studies on this compound against UGM are not extensively documented, research on closely related pyrimidine derivatives provides significant insights. Specifically, a series of compounds incorporating the 2-amino-6-methylpyrimidin-4-yl moiety have been synthesized and evaluated for their anti-tubercular properties. Molecular docking studies on these derivatives have suggested a plausible mechanism of action involving the inhibition of UGM.

One such study focused on a series of 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-ones. In this research, several derivatives were identified as having potential activity against Mycobacterium tuberculosis H37Rv. The minimal inhibitory concentrations (MICs) for these compounds were determined, and molecular docking simulations were performed to elucidate their potential binding mode within the active site of UGM.

The docking studies revealed that these pyrimidine-pyrazolone hybrids could fit into the active site of UGM, suggesting that their anti-tubercular activity may be due to the inhibition of this enzyme. The pyrimidine ring and associated functional groups were shown to be important for the interaction with key residues in the enzyme's binding pocket.

The most active compounds from this study, bearing specific substituents on the arylidene pendant, demonstrated promising MIC values against Mycobacterium tuberculosis. These findings indicate that the 2-amino-6-methylpyrimidine scaffold can serve as a valuable starting point for the design of novel UGM inhibitors.

The following table summarizes the in vitro anti-tubercular activity of the most promising 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-one derivatives, which are believed to act through the inhibition of UDP-galactopyranose mutase.

CompoundSubstituent on Arylidene PendantMinimal Inhibitory Concentration (MIC) in mmol/L
6b 4-diethylamino0.07
6d 3,4-dimethoxy0.14
6e 4-hydroxy-3-methoxy0.07
Isoniazid (Reference) Not Applicable0.01

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Pharmacophoric Features for Biological Activity

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary to ensure optimal interactions with a specific biological target, ultimately triggering a biological response. For the 5-Methoxy-6-methylpyrimidin-4-amine scaffold, the key pharmacophoric features are centered around the pyrimidine (B1678525) ring and its substituents.

The pyrimidine ring itself serves as a crucial scaffold, with the nitrogen atoms at positions 1 and 3 being electron-withdrawing. This property influences the reactivity of the ring, particularly at the C4 and C6 positions, making them susceptible to nucleophilic substitution reactions. smolecule.com The arrangement of the amino group at C4, the methoxy (B1213986) group at C5, and the methyl group at C6 creates a distinct electronic and steric profile that dictates its interaction with biological targets. smolecule.comevitachem.com The amino group at the C4 position is a key hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. The methoxy and methyl groups contribute to the molecule's lipophilicity and can engage in van der Waals interactions within a receptor's binding pocket.

Impact of Substituent Variation on Biological Activity

Systematic modification of the substituents on the this compound core has been instrumental in understanding their individual contributions to biological activity.

Influence of Methoxy Group Position and Derivatives

Replacing the methoxy group with other alkoxy groups or bioisosteres can impact the compound's potency, selectivity, and pharmacokinetic properties. For example, substituting the methoxy group with a bulkier ethoxy or a more polar hydroxymethyl group would alter the steric and electronic profile, potentially leading to different biological outcomes.

Effects of Amine Functionalization

The primary amine group at the C4 position is a critical pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the biological target. evitachem.com Functionalization of this amine group, such as through alkylation or acylation, can significantly modulate the compound's biological activity. For example, converting the primary amine to a secondary or tertiary amine can alter its hydrogen bonding capacity and introduce steric bulk, which may either enhance or diminish binding affinity depending on the specific target.

In a study on related pyrimidine derivatives, it was found that N,N-dimethylation of the amine group can influence the compound's mechanism of action and its interaction with biological targets. evitachem.com Furthermore, replacing the amine with other functional groups can lead to a complete loss of activity, underscoring its essential role.

Halogenation and Electron-Withdrawing/Donating Group Effects

The introduction of halogens or other electron-withdrawing or electron-donating groups onto the pyrimidine ring can have a profound impact on the molecule's physicochemical properties and biological activity. Halogenation, for instance, can alter the compound's lipophilicity, metabolic stability, and binding affinity. In a study on related pyrimidine analogs, the introduction of a chlorine atom at the C5 position was shown to create a distinct substitution pattern that imparts unique chemical properties and enhances interactions with biological systems. smolecule.com

Electron-withdrawing groups, such as a nitro or cyano group, can increase the electrophilicity of the pyrimidine ring, potentially making it more susceptible to nucleophilic attack or altering its binding mode. Conversely, electron-donating groups can increase the electron density of the ring, which may be favorable for certain biological interactions. The strategic placement of these groups is a key aspect of rational drug design, allowing for the fine-tuning of a compound's activity.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational analysis of this compound and its analogs helps to identify the low-energy, bioactive conformations that are responsible for interacting with the biological target. The rotation around the single bonds connecting the substituents to the pyrimidine ring can lead to different spatial arrangements.

For instance, the orientation of the methoxy group relative to the pyrimidine ring can be critical. While often depicted as being in the plane of the ring, steric hindrance from adjacent substituents can force it out of plane, which can impact its electronic influence and interaction with the target. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the preferred conformations and the energy barriers for rotation around key bonds. sibran.ruresearchgate.net Understanding the bioactive conformation provides valuable insights for designing rigid analogs that are "locked" in the active conformation, potentially leading to increased potency and selectivity.

Rational Drug Design Strategies based on SAR

The development of novel therapeutic agents often relies on the principles of rational drug design, a process that leverages the understanding of a biological target's structure and the structure-activity relationships (SAR) of potential drug molecules. This approach aims to design molecules that are complementary in shape and charge to the biomolecular target, thereby enhancing their binding affinity and efficacy. For derivatives of this compound, SAR studies have been instrumental in guiding the design of new compounds with improved biological activities.

The pyrimidine scaffold is a crucial component in many biologically active compounds, including the building blocks of nucleic acids, which likely contributes to its therapeutic importance. researchgate.net The biological activity of pyrimidine derivatives is significantly influenced by the types and positions of substituents on the pyrimidine ring. researchgate.net Rational drug design strategies for these compounds often involve modifying these substituents to optimize their interaction with specific biological targets.

Key strategies in the rational design of pyrimidine derivatives include:

Modification of Substituents: The nature of the substituents on the pyrimidine ring plays a critical role in determining the compound's biological activity. For example, the introduction of different groups at various positions can alter the molecule's electronic properties, steric hindrance, and hydrogen bonding capacity, all of which affect its interaction with a biological target. researchgate.netresearchgate.net

Target-Specific Design: Rational drug design is often guided by the three-dimensional structure of the target biomolecule. longdom.org By understanding the binding site of a target, such as an enzyme or receptor, medicinal chemists can design pyrimidine derivatives that fit precisely into the active site, leading to enhanced potency and selectivity. longdom.org

Computational Modeling: In silico methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are powerful tools in rational drug design. bohrium.comnih.gov These methods can predict how a molecule will bind to its target and can help to prioritize which compounds to synthesize and test, thereby saving time and resources. longdom.orgnih.gov

Detailed Research Findings

Research into the SAR of pyrimidine derivatives has yielded valuable insights for the rational design of new drugs. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors have shown that modifications to the scaffold can optimize potency against targets like FLT3 and VEGFR2. acs.org Similarly, the design of triazolo-pyrimidine derivatives as WRN inhibitors has led to the discovery of potent and selective compounds for treating MSI tumors. nih.gov

In the context of Janus kinase (JAK) inhibitors, the design of pyrimidine-4,6-diamine derivatives has resulted in compounds with excellent inhibitory activity and selectivity for JAK3. nih.gov Furthermore, research on 2-amine-4-oxyphosaniline pyrimidine derivatives has led to the development of new noncovalent reversible EGFR inhibitors against mutant forms of the enzyme. jst.go.jp

The following table summarizes the findings from various studies on pyrimidine derivatives, highlighting the impact of different substituents on their biological activity.

Scaffold Target Key Substituent Modifications Impact on Activity Reference
Pyrazolo[3,4-d]pyrimidineFLT3, VEGFR2Modifications to the pyrazolo[3,4-d]pyrimidine coreOptimized potency and selectivity for the target kinases. acs.org
Triazolo-pyrimidineWRN HelicaseSystematic study of various derivativesDiscovery of potent and selective inhibitors for MSI tumors. nih.gov
Pyrimidine-4,6-diamineJAK3Design of derivatives to interact with a specific cysteine residueExcellent JAK3 inhibitory activity and high selectivity. nih.gov
2-Amine-4-oxyphosaniline pyrimidineEGFR MutantsSynthesis of a class of derivativesSignificant inhibitory activities against EGFR triple mutants. jst.go.jp
Aminopyrimidinyl PyrazolePLK1Hybrid 3D-QSAR and molecular docking guided designIdentification of potent PLK1 inhibitors. nih.gov

These examples underscore the power of rational drug design based on SAR studies to develop novel and effective therapeutic agents based on the pyrimidine scaffold.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrimidine (B1678525) derivatives, these studies provide crucial information about their electronic structure, reactivity, and potential applications. researchgate.net

Electronic Structure Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govmaterialsciencejournal.org

In a comparative theoretical study of the isomeric compound 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP), the HOMO and LUMO energies were calculated. These calculations provide an approximation of the electronic behavior of 5-Methoxy-6-methylpyrimidin-4-amine due to their structural similarity.

ParameterEnergy (eV)
HOMO-6.02
LUMO-1.25
Energy Gap (ΔE)4.77

The relatively large energy gap suggests high kinetic stability and low chemical reactivity for this class of pyrimidine derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (red), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue), representing electron-deficient areas prone to nucleophilic attack. Green areas denote neutral potential.

For the related compound AMMP, the MEP analysis reveals that the most negative potential is localized over the nitrogen atoms of the pyrimidine ring, suggesting these are the primary sites for electrophilic attack. The positive potential is distributed around the amino group and the methyl group hydrogen atoms, indicating their susceptibility to nucleophilic attack.

Natural Population Analysis and Charge Distribution

Natural Population Analysis (NPA) provides a method for calculating the distribution of the electron density among the atoms in a molecule, offering a more stable and accurate representation of atomic charges compared to other methods like Mulliken population analysis. uni-rostock.deresearchgate.net

In the study of AMMP, NPA revealed the charge distribution across the molecule. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group were found to be the most electronegative centers, while the carbon and hydrogen atoms carried positive charges. This charge distribution is crucial for understanding the molecule's dipole moment and its interactions with other molecules. researchgate.net

AtomCharge (e)
N1-0.75
C20.45
N3-0.82
C40.65
C5-0.21
C60.35
N(amino)-0.88
O(methoxy)-0.55

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. jhuapl.edu Pyrimidine derivatives, with their π-conjugated systems, are promising candidates for NLO materials. nih.gov Computational studies can predict the NLO properties of a molecule, such as its polarizability (α) and first hyperpolarizability (β), which are measures of its response to an applied electric field. uobasrah.edu.iqnih.gov

While specific NLO data for this compound is not available, studies on other pyrimidine derivatives have shown that the presence of electron-donating (like amino and methoxy groups) and electron-withdrawing groups can enhance the NLO response. nih.gov Theoretical calculations of these properties are essential for designing new molecules with enhanced NLO activity.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.net

Ligand-Protein Interactions and Binding Modes

Molecular docking simulations can provide detailed insights into the interactions between a ligand and a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. ekb.eg

Although a specific molecular docking study for this compound has not been reported, studies on similar pyrimidine derivatives have demonstrated their potential to bind to various protein targets. For instance, a study on a different pyrimidine derivative investigated its interaction with the active site of a specific enzyme, revealing key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov Such studies are crucial for the rational design of new therapeutic agents.

Prediction of Molecular Targets

No specific studies predicting the molecular targets of this compound were found in the reviewed literature.

In a typical computational drug discovery workflow, the prediction of molecular targets for a novel compound like this compound would involve in silico methods. These approaches utilize the compound's two-dimensional or three-dimensional structure to screen against databases of known biological targets, such as proteins and enzymes. Methods like ligand-based virtual screening would compare the molecule to known active compounds, while structure-based methods, such as molecular docking, would simulate the binding of the compound to the active sites of various proteins to predict potential interactions and biological activity.

Spectroscopic Correlations and Theoretical Predictions

Specific experimental and theoretical spectroscopic analyses for this compound are not available in the current body of scientific literature.

UV-Vis Spectroscopy Analysis

Theoretical UV-Vis spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The results, including the maximum absorption wavelengths (λmax) and oscillator strengths, would then be correlated with experimental spectra recorded in various solvents to validate the computational model and understand the electronic properties of the molecule.

Infrared (IR) Spectroscopy Analysis

Theoretical IR spectra are computed, often using Density Functional Theory (DFT) methods, to predict the vibrational frequencies corresponding to the stretching, bending, and wagging of specific bonds within the molecule. These predicted frequencies are then compared to experimental Fourier-Transform Infrared (FT-IR) spectra. This comparison helps in the definitive assignment of experimental peaks to specific molecular vibrations, such as N-H stretching of the amine group, C-O stretching of the methoxy group, and various pyrimidine ring vibrations.

Proton Transfer (PT) Complex Formation and Dynamics

No research detailing the proton transfer complex formation or dynamics involving this compound was identified.

The study of proton transfer in a molecule like this compound would involve investigating the potential for it to act as a proton donor or acceptor in the formation of a complex, often with a phenol (B47542) or an acid. Computational studies would model the interaction, calculate the potential energy surface for the proton transfer process, and analyze changes in geometry and electronic structure upon complex formation. This is crucial for understanding reaction mechanisms and the behavior of the compound in biological systems where proton transfer is a fundamental process.

Crystal Structure Analysis and Intermolecular Interactions

No published crystal structure data for this compound could be located.

Hydrogen Bonding Networks

Had a crystal structure been available, its analysis would reveal the precise three-dimensional arrangement of molecules in the solid state. A key focus of this analysis is the identification and characterization of intermolecular interactions, particularly hydrogen bonds. For this compound, one would expect to find hydrogen bonds involving the amine group (N-H) acting as a donor and the pyrimidine ring nitrogens or the methoxy oxygen acting as acceptors. These interactions form specific networks and motifs that govern the packing of the molecules in the crystal lattice. Analysis tools like Hirshfeld surface analysis would be employed to quantify these and other weaker intermolecular contacts.

Supramolecular Assembly

The field of computational and theoretical chemistry provides significant insights into the non-covalent interactions that dictate the supramolecular assembly of molecules. In the case of this compound, while direct crystallographic studies are not extensively documented in the searched literature, the supramolecular behavior can be inferred from studies on closely related aminopyrimidine derivatives. These studies consistently highlight the critical role of hydrogen bonding in the formation of larger, ordered structures.

Research on aminopyrimidine derivatives demonstrates their tendency to form robust supramolecular synthons, which are predictable and reliable patterns of non-covalent interactions. The primary interactions governing the assembly of these molecules are hydrogen bonds, with contributions from other forces such as π–π stacking and van der Waals forces.

A notable example is the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, a salt of a constitutional isomer of the target compound. In this structure, the aminopyrimidinium cation and the benzoate (B1203000) anion are linked by strong N—H⋯O hydrogen bonds, forming a distinct ion pair. These pairs then further assemble into a tetrameric DDAA (Donor-Donor-Acceptor-Acceptor) array through additional N—H⋯O hydrogen bonds. The resulting tetramers are subsequently linked by weaker C—H⋯O hydrogen bonds to form extended one-dimensional chains. nih.gov This illustrates a hierarchical assembly process where strong, primary interactions define the initial motifs, which are then organized into larger architectures by weaker interactions.

The amino group on the pyrimidine ring is a key functional group for directing supramolecular assembly, acting as a hydrogen bond donor. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. This dual functionality allows for the formation of various hydrogen-bonding motifs, such as the R²₂(8) ring motif commonly observed in structures involving aminopyrimidines and carboxylic acids. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), can further elucidate the nature of these interactions. Natural Bond Orbital (NBO) analysis, for instance, can quantify the stabilization energies associated with hydrogen-bonded interactions, providing a theoretical basis for the observed supramolecular structures. Such analyses on related aminopyrimidines confirm the significance of hyperconjugative interactions within the hydrogen-bonded systems.

The following table summarizes typical hydrogen bond parameters observed in the crystal structure of a closely related aminopyrimidine salt, which can be considered representative of the types of interactions this compound could form.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-HHO0.881.852.72170
N-HHO0.882.052.89159
C-HHO0.952.543.48171
O-HHO0.841.752.59173

Data derived from a related aminopyrimidine crystal structure. nih.gov

Applications As Synthetic Intermediates and Lead Compounds

Role of 5-Methoxy-6-methylpyrimidin-4-amine in Heterocyclic Synthesis

The structure of this compound, featuring vicinal amino and methyl groups alongside a methoxy (B1213986) substituent, provides multiple reactive sites for further chemical transformations. This arrangement is particularly amenable to the synthesis of fused heterocyclic systems, where the pyrimidine (B1678525) ring is annulated with another ring. Such fused systems are of significant interest due to their prevalence in biologically active molecules.

One of the key applications of aminopyrimidines is in the synthesis of purines . The purine (B94841) skeleton consists of a pyrimidine ring fused to an imidazole (B134444) ring wikipedia.orgnews-medical.net. The de novo biosynthesis of purine nucleotides, for instance, involves the construction of an imidazole ring onto a pre-existing pyrimidine precursor utah.eduwikipedia.orgyoutube.com. In a laboratory setting, a classic method for purine synthesis is the Traube purine synthesis, which involves the reaction of an amine-substituted pyrimidine with formic acid wikipedia.org. Given its structure, this compound can be envisioned as a suitable starting material for the synthesis of substituted purine analogs.

Another important class of fused heterocycles derivable from pyrimidine precursors are pteridines , which are composed of fused pyrimidine and pyrazine (B50134) rings researchgate.net. Pteridines are crucial in many biological processes, and their synthesis is a significant area of research researchgate.netnih.gov. A common method for pteridine (B1203161) synthesis is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound nih.gov. While this compound is not a diaminopyrimidine, its amino group and activated methyl group could potentially be functionalized to participate in cyclization reactions to form pteridine-like structures. For instance, condensation reactions of pyrimidine derivatives are key steps in the synthesis of various pteridines researchgate.netnih.govmdpi.com.

The pyrimidine nucleus is a fundamental component in a vast array of fused heterocyclic compounds with diverse biological activities, including quinazolines and thieno[3,2-d]pyrimidines, which have applications as drugs and fungicides yu.edu.jo. The reactivity of this compound makes it a plausible candidate for the synthesis of novel fused pyrimidine derivatives through various cyclization strategies yu.edu.joresearchgate.netsciencescholar.us.

Development in Agrochemicals (e.g., Fungicides)

Pyrimidine derivatives have a well-established and significant presence in the agrochemical industry, particularly as fungicides nih.govfrontiersin.org. Several commercial fungicides are based on the pyrimidine scaffold, including ethirimol, dimethirimol, and bupirimate (B1668056) google.comslideshare.net. These compounds are effective against various fungal plant pathogens, such as powdery mildew slideshare.net.

The mode of action for many pyrimidine fungicides involves the inhibition of essential biochemical pathways in fungi, such as sterol biosynthesis google.comslideshare.net. The structural features of the pyrimidine ring and its substituents are crucial for their fungicidal activity.

Given the proven success of pyrimidine-based fungicides, this compound represents a viable lead structure for the development of new agrochemical agents. By modifying the substituents on the pyrimidine ring, it is possible to synthesize a library of new compounds for screening against a wide range of phytopathogenic fungi nih.govfrontiersin.orgacs.org. The discovery of novel pyrimidinamine derivatives with potent activity against diseases like cucumber downy mildew highlights the ongoing potential of this class of compounds in agriculture researchgate.net.

Table of Representative Pyrimidine Fungicides

Fungicide NameTarget Pathogen (Example)
EthirimolPowdery mildew on cereals
DimethirimolPowdery mildew on cucurbits
BupirimatePowdery mildew on apples and roses
FenarimolPowdery mildew and apple scab
NuarimolBroad-spectrum fungicide
DiflumetorimVarious fungal diseases

This table is for illustrative purposes and is not exhaustive.

Materials Science Applications (Hypothesized from general pyrimidine uses)

The applications of pyrimidine derivatives extend beyond the life sciences into the realm of materials science researchgate.net. The unique electronic properties of the pyrimidine ring, characterized by its delocalized π-electron system, make it an interesting component for functional organic materials scbt.com.

Pyrimidines have been incorporated into molecules designed for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors researchgate.net. The nitrogen atoms in the pyrimidine ring can also act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or photophysical properties scbt.com.

Based on these established applications of the pyrimidine core, it can be hypothesized that this compound could serve as a useful building block in materials science. For example, it could be incorporated into larger conjugated systems to tune their electronic and optical properties for applications in organic electronics nih.govoup.com. The amino and methoxy groups offer handles for further synthetic modification, allowing for the creation of a diverse range of pyrimidine-based materials with tailored properties nbinno.com.

Future Research Directions for 5 Methoxy 6 Methylpyrimidin 4 Amine and Its Derivatives

Exploration of Novel Synthetic Methodologies

The synthesis of 5-Methoxy-6-methylpyrimidin-4-amine and its derivatives has traditionally relied on established methods. However, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key area of research. Future efforts are likely to focus on the development of novel methodologies that offer improved yields, reduced reaction times, and greater functional group tolerance.

One promising avenue is the application of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the pyrimidine (B1678525) core or introduce diverse substituents. researchgate.net Methodologies like the Suzuki-Miyaura coupling have already been successfully employed for the synthesis of various pyrimidine derivatives, demonstrating the potential for creating complex molecules from readily available starting materials. mdpi.com Further exploration of other transition-metal-catalyzed reactions, as well as the use of biocatalysis, could lead to more environmentally friendly and selective synthetic pathways. beilstein-journals.org

The table below summarizes some potential novel synthetic approaches:

Synthetic ApproachPotential AdvantagesKey Considerations
Transition-Metal Catalysis High efficiency, broad substrate scope, functional group tolerance. researchgate.netbeilstein-journals.orgCatalyst cost and removal, optimization of reaction conditions.
Microwave-Assisted Synthesis Reduced reaction times, increased yields, improved purity. acs.orgSpecialized equipment, potential for localized overheating.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate specificity.
Multi-Component Reactions Increased efficiency, reduced waste, simplified purification. rsc.orgComplex reaction optimization, potential for side products.
Flow Chemistry Precise control over reaction parameters, improved safety, scalability.Initial setup cost, potential for clogging.

Identification of New Biological Targets and Mechanisms

While some biological activities of pyrimidine derivatives are known, the full therapeutic potential of this compound and its analogs is yet to be unlocked. Future research will be directed towards identifying novel biological targets and elucidating the underlying mechanisms of action.

High-throughput screening (HTS) of compound libraries containing derivatives of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, will be crucial. This approach has proven effective in identifying lead compounds for various diseases. nih.gov Phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes, can also uncover novel therapeutic applications without prior knowledge of the specific molecular target.

Once a hit is identified, target deconvolution studies will be necessary to pinpoint the specific protein or pathway responsible for the observed biological effect. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose. Understanding the mechanism of action at a molecular level is essential for optimizing the compound's efficacy and selectivity. For instance, some pyrimidine derivatives have been investigated as potential enzyme inhibitors, and their mechanism often involves binding to the active site and modulating the enzyme's activity. evitachem.com

Advanced SAR and Lead Optimization Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure influences biological activity. nih.gov For this compound, future research will involve systematic modifications of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Advanced SAR studies will go beyond simple substituent changes and explore more complex structural modifications. This includes the introduction of chiral centers, conformational constraints, and bioisosteric replacements to probe the binding pocket of the target protein and improve interactions. For example, replacing a methyl group with an isobutyl group has been shown to enhance the potency of certain pyrimidine derivatives. rsc.org

Lead optimization efforts will focus on improving the "drug-like" properties of promising compounds. sci-hub.seacs.org This involves optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure that the compound reaches its target in sufficient concentrations and has an appropriate duration of action. nih.gov Key parameters to be evaluated include solubility, permeability, metabolic stability, and plasma protein binding.

The following table outlines key areas for SAR and lead optimization studies:

Area of FocusKey Modifications and InvestigationsDesired Outcomes
Potency Enhancement Introduction of various substituents at different positions of the pyrimidine ring.Increased binding affinity to the biological target. acs.org
Selectivity Improvement Fine-tuning of the chemical structure to minimize off-target effects.Reduced side effects and improved therapeutic index. acs.org
ADME Profiling Measurement of solubility, permeability, and metabolic stability.Favorable pharmacokinetic properties for in vivo efficacy. nih.govnih.gov
Introduction of Chirality Synthesis and evaluation of enantiomerically pure compounds.Improved potency and/or reduced toxicity.
Bioisosteric Replacement Substitution of functional groups with others that have similar physical or chemical properties.Enhanced biological activity or improved physicochemical properties. mdpi.com

Application of Advanced Computational Chemistry in Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. acs.org For this compound and its derivatives, these techniques can be applied to accelerate the design and optimization process.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic properties, reactivity, and stability of these compounds. acs.org This information is valuable for predicting reaction outcomes and designing novel synthetic routes. Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding mode of derivatives to their biological targets, providing insights into the key interactions that govern affinity and selectivity. researchgate.net These computational methods can guide the design of new analogs with improved binding properties.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. The use of machine learning and artificial intelligence in conjunction with these computational methods is also an emerging area with the potential to significantly enhance the efficiency of drug design.

Investigation into Non-Biological Applications

While the primary focus of research on pyrimidine derivatives has been in the biological realm, their unique chemical and physical properties also make them attractive candidates for non-biological applications. Future research should explore the potential of this compound and its derivatives in materials science.

The ability of pyrimidine derivatives to act as electron donors suggests their potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.com The formation of charge-transfer complexes with electron acceptors is a key property for these applications. sigmaaldrich.com

Furthermore, the structural versatility of the pyrimidine scaffold allows for the synthesis of polymers and coordination complexes with tailored properties. evitachem.com These materials could find applications in areas such as catalysis, sensing, and gas storage. The investigation into the self-assembly properties of these molecules could also lead to the development of novel supramolecular structures with interesting functions.

Development of Analytical Techniques for Research Contexts

As research into this compound and its derivatives expands, the need for robust and sensitive analytical techniques for their detection and quantification in various research contexts will become increasingly important.

Future research in this area will focus on the development of new and improved analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) will likely remain a cornerstone for the separation and identification of these compounds and their metabolites. However, there is a need to develop methods with higher sensitivity and throughput to support pharmacokinetic and metabolism studies.

The development of specific spectroscopic methods, such as novel fluorescence or colorimetric assays, could provide rapid and cost-effective tools for screening and quantification. Additionally, the synthesis of isotopically labeled standards of this compound will be crucial for accurate quantification in complex biological matrices. The development of analytical methods for non-biological applications, such as characterizing thin films or polymeric materials, will also be an important area of research.

Q & A

Q. What are the common synthetic routes for preparing 5-Methoxy-6-methylpyrimidin-4-amine, and what reaction conditions optimize yield and purity?

Methodological Answer:

  • Nucleophilic Substitution : React 4,6-dichloro-5-methoxypyrimidine with methylamine under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours .
  • Purification : Use recrystallization (e.g., acetonitrile or ethanol) or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the product. Purity (>95%) is confirmed via HPLC .
  • Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Excess methylamine (2–3 equivalents) improves yield by minimizing side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and methylamine (δ ~2.3 ppm) protons. Aromatic pyrimidine carbons appear at δ 160–170 ppm .
  • X-ray Crystallography : Resolve molecular geometry (bond lengths, angles) and intermolecular interactions (e.g., hydrogen bonds). Use SHELXL (SHELX suite) for refinement, with data collected at 85–100 K to minimize thermal motion .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ (m/z ~154) via ESI-MS.

Q. What are the standard protocols for assessing the purity of this compound post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~5.2 minutes .
  • Melting Point : Determine consistency with literature values (e.g., 313–315 K) .
  • Elemental Analysis : Verify C, H, N content (±0.3% theoretical values).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing substituent effects on the pyrimidine ring?

Methodological Answer:

  • Comparative Analysis : Overlay crystal structures of derivatives (e.g., 4,6-Dichloro-5-methoxypyrimidine vs. N-(2-fluorophenyl) analogs ) to identify steric/electronic effects.
  • Hydrogen Bonding Patterns : Quantify Cl···N (3.09–3.10 Å) and C–H···π interactions using Mercury software. Discrepancies in bond angles >2° may indicate conformational flexibility .
  • Validation : Cross-reference with DFT calculations (e.g., Gaussian) to model electronic environments and predict substituent-induced distortions .

Q. What experimental design considerations are critical when evaluating hydrogen bonding interactions in this compound derivatives?

Methodological Answer:

  • Derivative Synthesis : Introduce substituents (e.g., fluoro, ethoxy) at the 4-position to modulate hydrogen bond donor/acceptor capacity .
  • Crystallization Conditions : Use slow evaporation in solvents like acetonitrile or DCM to grow high-quality single crystals. Temperature gradients (0.5 K/day) reduce twinning .
  • Low-Temperature Data Collection : Collect X-ray data at 85 K to stabilize weak interactions (e.g., C–H···O, 3.2–3.5 Å) .

Q. How can computational methods predict the electronic properties of this compound, and how do these predictions compare with experimental data?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps .
  • Validation : Compare calculated NMR chemical shifts (GIAO method) with experimental ¹H/¹³C data. Deviations >0.3 ppm suggest inaccuracies in solvation models .
  • UV-Vis Spectroscopy : Correlate computed excitation energies (TD-DFT) with experimental λmax (e.g., 260–280 nm) for charge-transfer transitions .

Q. What strategies can be employed to address polymorphism in this compound derivatives during crystallization?

Methodological Answer:

  • Solvent Screening : Test polar (ethanol) vs. nonpolar (toluene) solvents to isolate metastable vs. stable polymorphs .
  • Seeding : Introduce microcrystals of the desired polymorph to control nucleation.
  • Thermal Analysis : Use DSC to identify phase transitions (e.g., endothermic peaks at 150–160°C) and confirm polymorph stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.